molecular formula C9H11NO3 B556769 2-Hydroxy-D-Phenylalanine CAS No. 24008-77-3

2-Hydroxy-D-Phenylalanine

Cat. No. B556769
CAS RN: 24008-77-3
M. Wt: 181.19 g/mol
InChI Key: WRFPVMFCRNYQNR-SSDOTTSWSA-N
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Description

2-Hydroxy-D-Phenylalanine, also known as D-o-tyrosine, is a 2-hydroxyphenylalanine that has D-configuration . It is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .


Synthesis Analysis

D-Phenylalanine can be synthesized from cheap L-Phenylalanine through a tri-enzymatic cascade reaction, employing the enzymes LAAD, DAPDH, and GDH .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-D-Phenylalanine is C9H11NO3 . Its molecular weight is 181.19 g/mol . The IUPAC name is (2 R )-2-amino-3- (2-hydroxyphenyl)propanoic acid .


Chemical Reactions Analysis

Hydroxylation of D-Phenylalanine can be used to detect hydroxyl radical formation in chemical and biological systems .


Physical And Chemical Properties Analysis

2-Hydroxy-D-Phenylalanine has a molecular weight of 181.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its exact mass is 181.07389321 g/mol .

Scientific Research Applications

Phenylalanine Hydroxylase Deficiency Studies

Phenylalanine hydroxylase deficiency, traditionally known as phenylketonuria (PKU), is a condition where the enzyme phenylalanine hydroxylase cannot convert the essential amino acid phenylalanine into tyrosine, leading to accumulation of phenylalanine. This accumulation, if left untreated, can result in severe intellectual disability, epilepsy, and behavioral problems. Research has shown that early identification and treatment prevent these severe clinical outcomes, with dietary management being the primary form of treatment. However, new neurodevelopmental and psychological issues have emerged in individuals treated from birth, indicating the need for continued research and development of new treatment approaches (Vockley et al., 2013).

Structural and Mechanistic Insights

The structural changes associated with the allosteric activation of mammalian phenylalanine hydroxylase (PheH) have been a subject of extensive study. Research using techniques like X-ray crystallography and chromatography-coupled small-angle X-ray scattering has shed light on the complex mechanisms of rat PheH. These studies provided insights into the enzyme's preactivated state, revealing how the regulatory domains interact with the catalytic domains to prevent substrate binding. This research significantly contributes to our understanding of the enzyme's function and regulation, which is crucial for developing therapeutic interventions for conditions like PKU (Meisburger et al., 2016).

Neurological Disorder Research

2-Hydroxy-D-Phenylalanine has been implicated in studies exploring the role of phenylalanine and its metabolites in neurological disorders. These studies have highlighted the antidepressant potential of phenylalanine and its role in depressive disorders. The research suggests that phenylalanine could be a candidate for clinical antidepressant trials, considering its significant antidepressant activities observed both in vitro and in vivo (Akram et al., 2020).

Metabolic Process and Disease Management

The role of phenylalanine hydroxylase in metabolic processes and disease management has been the focus of various studies. These investigations have provided a comprehensive understanding of the enzyme's function, structure, and the regulatory mechanisms involved. Understanding these aspects is crucial for managing diseases like PKU and for the development of potential therapeutic strategies (Flydal & Martínez, 2013).

Safety And Hazards

When handling 2-Hydroxy-D-Phenylalanine, personal protective equipment should be used as required. Adequate ventilation should be ensured, dust formation should be avoided, and contact with skin, eyes, or clothing should be avoided .

Future Directions

D-Amino acids, including D-Phenylalanine, are increasingly used as building blocks to produce pharmaceuticals and fine chemicals . Future characterization of new subfamilies of enzymes involved in D-Amino acid synthesis may result in discoveries of enzymes with novel metabolic roles and properties beneficial for biotechnological applications .

properties

IUPAC Name

(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFPVMFCRNYQNR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020327
Record name D-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-D-Phenylalanine

CAS RN

24008-77-3
Record name D-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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